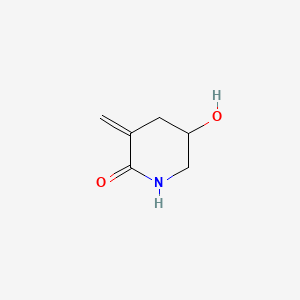
5-Hydroxy-3-methylidenepiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methylidenepiperidin-2-one is a heterocyclic organic compound that belongs to the piperidinone family This compound is characterized by a piperidine ring with a hydroxyl group at the 5-position and a methylene group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylidenepiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylidenepiperidin-2-one with a hydroxylating agent. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-methylidenepiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 5-oxo-3-methylidenepiperidin-2-one.
Reduction: Formation of 5-hydroxy-3-methylpiperidin-2-one.
Substitution: Formation of 5-chloro-3-methylidenepiperidin-2-one or 5-alkyl-3-methylidenepiperidin-2-one.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-methylidenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylidenepiperidin-2-one: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-2-piperidinone: Lacks the methylene group at the 3-position.
5-Hydroxy-3-methylpiperidin-2-one: The methylene group is reduced to a methyl group.
Uniqueness
5-Hydroxy-3-methylidenepiperidin-2-one is unique due to the presence of both the hydroxyl and methylene groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
5-hydroxy-3-methylidenepiperidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)3-7-6(4)9/h5,8H,1-3H2,(H,7,9) |
Clave InChI |
BUJHCHYHMGFGMY-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(CNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
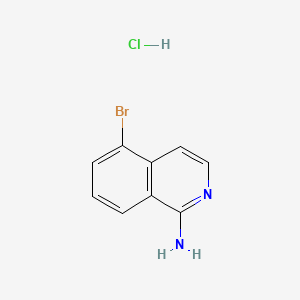
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
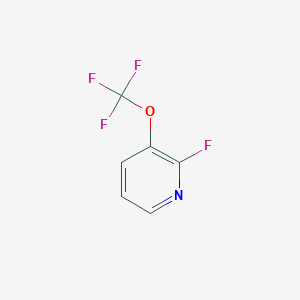
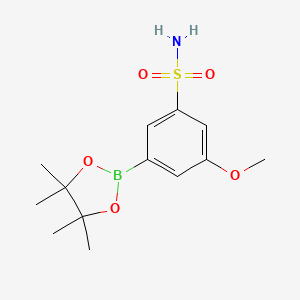
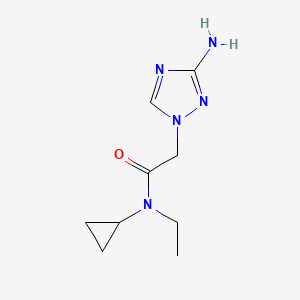
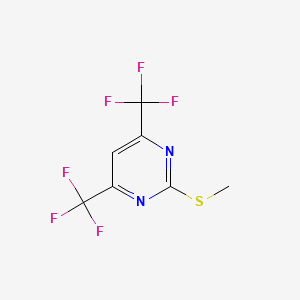
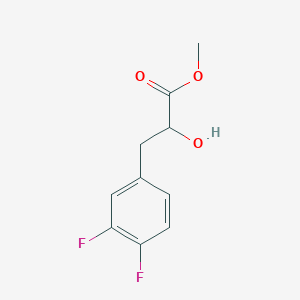
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
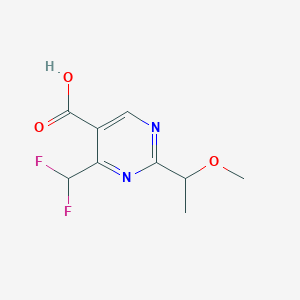

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
